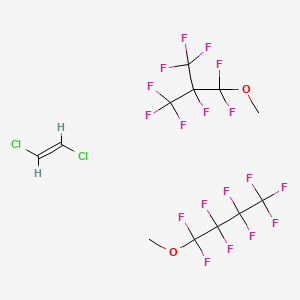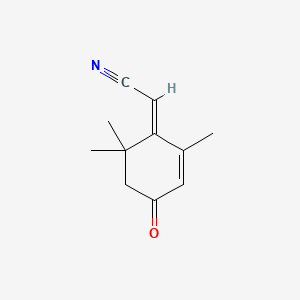![molecular formula C51H88N4O4S2 B574617 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 169211-45-4](/img/structure/B574617.png)
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used to study cell membrane electrical activity in Förster Resonance Energy Transfer (FRET) assays. 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is known for its ability to translocate between the outer and inner leaflets of the cell membrane in response to changes in membrane potential, making it a valuable tool in cellular and molecular biology research .
Mechanism of Action
Target of Action
Disbac10 is a voltage-sensitive fluorescent probe . Its primary target is the cell membrane . The cell membrane plays a crucial role in maintaining the cell’s potential difference, which is vital for various cellular processes.
Mode of Action
In a resting polarized cell, Disbac10 resides on the outer leaflet of the membrane . It accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength . When the cell depolarizes, Disbac10 rapidly translocates to the inner leaflet of the membrane . This increases the distance between fluorophores and reduces the FRET (Fluorescence Resonance Energy Transfer) signal .
Biochemical Pathways
Given its role as a voltage-sensitive probe, it can be inferred that disbac10 is involved in pathways related tocell membrane electrical activity .
Result of Action
The primary result of Disbac10’s action is the generation of a FRET signal that corresponds to the cell’s membrane potential . This allows researchers to study cell membrane electrical activity .
Action Environment
The action of Disbac10 is influenced by the cellular environment . Factors such as the cell’s polarization state and the presence of fluorescein-labeled proteins can affect the probe’s location within the cell membrane and its ability to generate a FRET signal .
Biochemical Analysis
Biochemical Properties
Disbac10 plays a crucial role in biochemical reactions by interacting with various biomolecules. In a resting polarized cell, Disbac10 resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits them at a higher wavelength . Upon depolarization, Disbac10 rapidly translocates to the inner leaflet of the membrane, increasing the distance between fluorophores and reducing the FRET signal. This interaction with fluorescein-labeled proteins is essential for studying cell membrane electrical activity.
Cellular Effects
Disbac10 influences various cellular processes by altering cell membrane potential. In polarized cells, Disbac10’s presence on the outer leaflet allows it to interact with fluorescein-labeled proteins, facilitating the study of specific cell classes . Depolarization causes Disbac10 to move to the inner leaflet, affecting cell signaling pathways and gene expression by altering the distance between fluorophores. This translocation can impact cellular metabolism by modifying the electrical activity of the cell membrane.
Molecular Mechanism
At the molecular level, Disbac10 exerts its effects through binding interactions with biomolecules. In a resting polarized cell, Disbac10 binds to the outer leaflet of the membrane, accepting photons from excited fluorescein-labeled proteins . Depolarization triggers Disbac10’s rapid translocation to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal. This mechanism allows researchers to visualize changes in membrane potential and study cell membrane electrical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Disbac10 change over time. The compound is stable for up to one year when stored at -20°C . Over time, Disbac10’s stability and degradation can impact its effectiveness in FRET assays. Long-term studies have shown that Disbac10 maintains its ability to translocate between the outer and inner leaflets of the membrane, allowing for consistent measurement of membrane potential changes .
Dosage Effects in Animal Models
The effects of Disbac10 vary with different dosages in animal models. At lower doses, Disbac10 effectively measures membrane potential changes without causing significant toxicity . At higher doses, Disbac10 may exhibit toxic or adverse effects, impacting cellular function and overall health . Researchers must carefully determine the appropriate dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
Disbac10 is involved in metabolic pathways related to cell membrane electrical activity. The compound interacts with enzymes and cofactors that regulate membrane potential, influencing metabolic flux and metabolite levels . By altering the electrical activity of the cell membrane, Disbac10 can impact various metabolic processes, including glycolysis and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, Disbac10 is transported and distributed through interactions with transporters and binding proteins. In polarized cells, Disbac10 resides on the outer leaflet of the membrane, where it interacts with fluorescein-labeled proteins . Depolarization causes Disbac10 to translocate to the inner leaflet, affecting its localization and accumulation within the cell. This transport mechanism is essential for studying changes in membrane potential.
Subcellular Localization
Disbac10’s subcellular localization is primarily within the cell membrane. In resting polarized cells, Disbac10 is found on the outer leaflet, where it interacts with fluorescein-labeled proteins . Upon depolarization, Disbac10 moves to the inner leaflet, altering its activity and function. This localization is directed by the compound’s voltage-sensitive properties, allowing it to respond to changes in membrane potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps, starting with the preparation of the core pyrimidinedione structure. The key steps include:
Formation of the Pyrimidinedione Core: This involves the reaction of appropriate diketones with thiourea under acidic conditions to form the pyrimidinedione ring.
Alkylation: The pyrimidinedione core is then alkylated with decyl bromide to introduce the didecyl groups.
Condensation: The final step involves the condensation of the alkylated pyrimidinedione with a suitable aldehyde to form the propenylidene linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the initial formation of the pyrimidinedione core.
Continuous Flow Reactors: Employing continuous flow reactors for the alkylation and condensation steps to ensure consistent product quality and yield.
Purification: The final product is purified using column chromatography and recrystallization techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones under oxidative conditions.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the decyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study membrane potential changes in chemical reactions.
Biology: Employed in cellular biology to monitor cell membrane depolarization and hyperpolarization events.
Medicine: Utilized in medical research to investigate the electrical activity of cells, particularly in the context of neurological and cardiac studies.
Industry: Applied in the development of biosensors and diagnostic tools for detecting changes in cell membrane potential.
Comparison with Similar Compounds
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is unique among voltage-sensitive fluorescent probes due to its specific structure and properties. Similar compounds include:
DiSBAC2(3): Another voltage-sensitive fluorescent probe with a shorter alkyl chain length.
DiSBAC4(3): Similar to this compound but with different alkyl chain lengths and slightly different spectral properties.
DiSBAC8(3): A variant with intermediate alkyl chain length, offering different membrane partitioning characteristics.
This compound stands out due to its longer alkyl chains, which provide enhanced membrane partitioning and stability, making it particularly useful for long-term studies of cell membrane electrical activity .
Properties
IUPAC Name |
1,3-didecyl-5-[3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRLNZXPUUPVIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(5-Methylpyridin-3-YL)methyl]piperazine](/img/structure/B574541.png)
![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)

![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)
![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)
